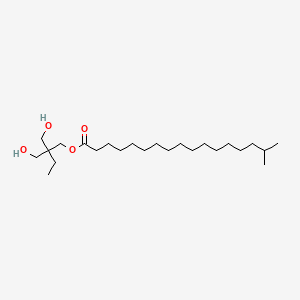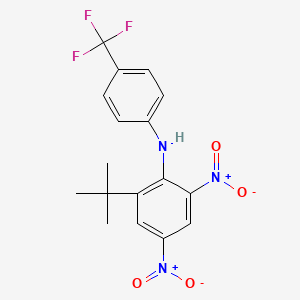
2-(Chloromethyl)-3-(2-chlorophenyl)-2-(2,4,5-trifluorophenyl)oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-3-(2-chlorophenyl)-2-(2,4,5-trifluorophenyl)oxirane is a complex organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound features multiple halogen substitutions, which can significantly influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-(2-chlorophenyl)-2-(2,4,5-trifluorophenyl)oxirane typically involves the reaction of appropriate halogenated precursors under controlled conditions. One common method is the epoxidation of alkenes using peracids or other oxidizing agents. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The choice of reagents and catalysts is crucial to minimize by-products and optimize the overall process.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-3-(2-chlorophenyl)-2-(2,4,5-trifluorophenyl)oxirane can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can lead to the opening of the epoxide ring, forming diols or other derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids, hydrogen peroxide, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex epoxides, while reduction typically produces diols.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a tool for studying enzyme-catalyzed reactions involving epoxides.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Chloromethyl)-3-(2-chlorophenyl)-2-(2,4,5-trifluorophenyl)oxirane involves its reactivity as an epoxide. Epoxides are highly strained and reactive, making them susceptible to nucleophilic attack. This reactivity can be harnessed in various chemical transformations, targeting specific molecular pathways and interactions.
類似化合物との比較
Similar Compounds
- 2-(Chloromethyl)-3-phenyl-2-(2,4,5-trifluorophenyl)oxirane
- 2-(Chloromethyl)-3-(2-chlorophenyl)oxirane
- 2-(Chloromethyl)-3-(2,4,5-trifluorophenyl)oxirane
Uniqueness
The presence of multiple halogen substitutions in 2-(Chloromethyl)-3-(2-chlorophenyl)-2-(2,4,5-trifluorophenyl)oxirane distinguishes it from other epoxides
特性
分子式 |
C15H9Cl2F3O |
|---|---|
分子量 |
333.1 g/mol |
IUPAC名 |
2-(chloromethyl)-3-(2-chlorophenyl)-2-(2,4,5-trifluorophenyl)oxirane |
InChI |
InChI=1S/C15H9Cl2F3O/c16-7-15(9-5-12(19)13(20)6-11(9)18)14(21-15)8-3-1-2-4-10(8)17/h1-6,14H,7H2 |
InChIキー |
QCOIYXARLGDHKU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2C(O2)(CCl)C3=CC(=C(C=C3F)F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-7-[(1R,2S,3R,5S)-5-Acetoxy-2-hydroxymethyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid methyl ester](/img/structure/B13758312.png)
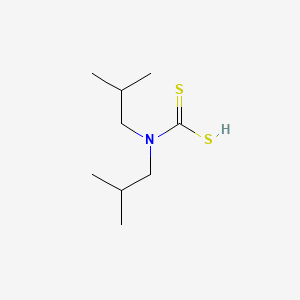
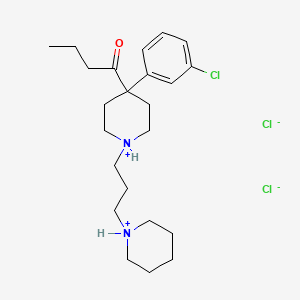
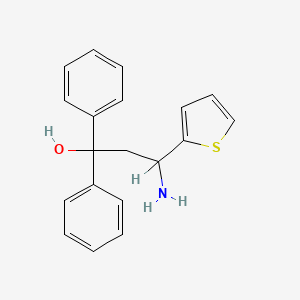

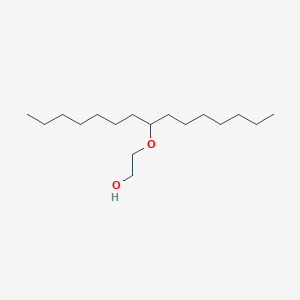
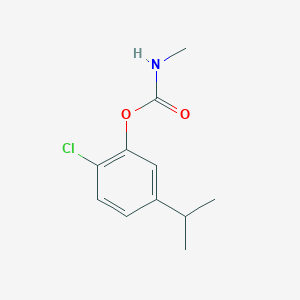
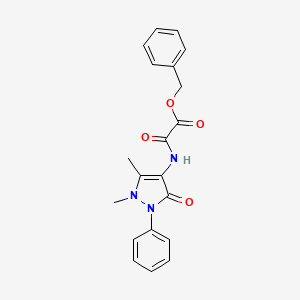

![1-[3-[2-(2-Methylbenzo[1,3]dioxol-2-yl)ethoxy]propyl]-3,4,5,6-tetrahydro-2h-pyridine hydrobromide](/img/structure/B13758354.png)
![3-(2-Chloro-4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13758369.png)

